molecular formula C33H21F3IrN3 B13833269 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Cat. No.: B13833269
M. Wt: 708.8 g/mol
InChI Key: ZEBLNIAOTYJLBU-UHFFFAOYSA-N
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Description

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a fluorobenzene group and coordinated to an iridium ion in the +3 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method is the reaction of iridium(III) chloride hydrate with the pyridine ligand in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions can produce iridium(I) species .

Scientific Research Applications

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iridium center can undergo redox changes, allowing it to participate in electron transfer processes. Additionally, the compound can activate C-H bonds, enabling functionalization of organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorine substituent, which can enhance its stability and reactivity compared to similar compounds. The fluorine atom can also influence the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science .

Properties

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLNIAOTYJLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21F3IrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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